molecular formula C23H23N3OS B2380923 4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1223991-33-0

4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2380923
CAS No.: 1223991-33-0
M. Wt: 389.52
InChI Key: TWHLWJLFADAMCM-UHFFFAOYSA-N
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Description

4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes a benzylthio group and a butoxyphenyl group attached to the pyrazolo[1,5-a]pyrazine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 3-aminopyrazole and α,β-unsaturated carbonyl compounds.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrazolo[1,5-a]pyrazine core.

    Attachment of the Butoxyphenyl Group: The butoxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a butoxyphenylboronic acid derivative and a halogenated pyrazolo[1,5-a]pyrazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The halogenated derivatives of the compound can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable bases or catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of 4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzylthio)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine: Similar structure but with a methoxy group instead of a butoxy group.

    4-(Benzylthio)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine: Similar structure but with an ethoxy group instead of a butoxy group.

    4-(Benzylthio)-2-(4-propoxyphenyl)pyrazolo[1,5-a]pyrazine: Similar structure but with a propoxy group instead of a butoxy group.

Uniqueness

4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine is unique due to the presence of the butoxy group, which can influence its chemical reactivity, solubility, and biological activity. The combination of the benzylthio and butoxyphenyl groups provides a distinct set of properties that can be advantageous in specific applications, such as enhanced lipophilicity or improved interaction with biological targets.

Properties

IUPAC Name

4-benzylsulfanyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c1-2-3-15-27-20-11-9-19(10-12-20)21-16-22-23(24-13-14-26(22)25-21)28-17-18-7-5-4-6-8-18/h4-14,16H,2-3,15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHLWJLFADAMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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